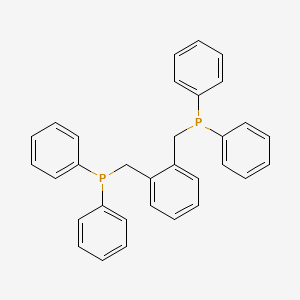

1,2-Bis(diphenylphosphinomethyl)benzene

Description

BenchChem offers high-quality 1,2-Bis(diphenylphosphinomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(diphenylphosphinomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDNMSNFLZXRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405157 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62144-65-4 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Solubility Profile of 1,2-Bis(diphenylphosphinomethyl)benzene: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 1,2-Bis(diphenylphosphinomethyl)benzene, a prominent bidentate phosphine ligand in catalysis and coordination chemistry. In the absence of extensive publicly available quantitative solubility data, this document furnishes qualitative solubility insights derived from its widespread use in chemical synthesis. Furthermore, it presents a comprehensive, field-proven experimental protocol for researchers to meticulously determine its solubility in a range of organic solvents, a critical parameter for optimizing reaction conditions and achieving reproducible results.

Introduction to 1,2-Bis(diphenylphosphinomethyl)benzene

1,2-Bis(diphenylphosphinomethyl)benzene is an organophosphorus compound with the chemical formula C₃₂H₂₈P₂.[1] It functions as a bidentate ligand, meaning it can bind to a metal center through its two phosphorus atoms, forming a stable chelate ring. This chelating property makes it a valuable ligand in a multitude of transition metal-catalyzed reactions, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials.[2] The efficiency and selectivity of these catalytic processes are profoundly influenced by the solubility of the ligand in the reaction medium.[2] Understanding and controlling the solubility is therefore paramount for reaction kinetics, catalyst stability, and the ultimate yield and purity of the desired product.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₂₈P₂ | [1] |

| Molecular Weight | 474.5 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 183-188 °C (for the related compound 1,2-Bis(diphenylphosphino)benzene) | [3] |

| Water Solubility | Insoluble | [3][4] |

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. Several key factors influence the solubility of 1,2-Bis(diphenylphosphinomethyl)benzene:

-

Polarity of the Solvent and Solute: 1,2-Bis(diphenylphosphinomethyl)benzene is a largely nonpolar molecule due to the presence of four phenyl groups and a benzene ring. Therefore, it is expected to exhibit better solubility in nonpolar or weakly polar organic solvents.[5] The polarity of organophosphorus compounds, and thus their solubility, increases in the order: phosphates < phosphonates < phosphinates < phosphine oxides.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.[6] This allows for techniques like recrystallization for purification. However, the extent of this temperature dependence varies for different solute-solvent systems.

-

Molecular Size and Shape: Larger molecules, like 1,2-Bis(diphenylphosphinomethyl)benzene, can be more challenging to solvate compared to smaller molecules, which can affect their solubility.[6]

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A higher lattice energy can lead to lower solubility.

Qualitative Solubility Profile

While quantitative data is scarce, the extensive use of 1,2-Bis(diphenylphosphinomethyl)benzene and similar diphosphine ligands in catalysis provides valuable qualitative insights into their solubility.[3] It is generally considered to be soluble in many common organic solvents.

Commonly Used Solvents in Reactions Involving Diphosphine Ligands:

-

Aromatic Hydrocarbons: Toluene, benzene, and xylenes are frequently used as solvents in reactions employing this type of ligand, suggesting good solubility.

-

Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are also common, indicating at least moderate solubility.

-

Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for organometallic complexes and ligands.

-

Polar Aprotic Solvents: While less common, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may be used in specific applications.

It is important to note that 1,2-Bis(diphenylphosphinomethyl)benzene is insoluble in water.[3][4] For aqueous-phase catalysis, specialized water-soluble phosphine ligands, often incorporating sulfonate or quaternary ammonium groups, are required.[7][8]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for determining the solubility of 1,2-Bis(diphenylphosphinomethyl)benzene in a given solvent. This procedure is designed to be self-validating and incorporates best practices for handling potentially air-sensitive compounds.[9][10]

Materials and Equipment

-

1,2-Bis(diphenylphosphinomethyl)benzene (high purity)

-

Solvent of interest (anhydrous, degassed)

-

Schlenk flasks or similar inert atmosphere glassware

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

Experimental Workflow Diagram

Sources

- 1. 1,2-Bis(diphenylphosphinomethyl)benzene | C32H28P2 | CID 4642097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,2-Bis(diphenylphosphino)benzene, 98% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (2-Bromophenyl)diphenylphosphine - Wikipedia [en.wikipedia.org]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

An In-Depth Technical Guide to the Thermal Stability of 1,2-Bis(diphenylphosphino)benzene

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,2-Bis(diphenylphosphino)benzene, a prominent bidentate phosphine ligand in catalysis and coordination chemistry. While direct thermogravimetric and calorimetric data for the free ligand are not extensively documented in publicly accessible literature, this guide synthesizes available information on its physicochemical properties, the thermal behavior of related phosphine ligands and their metal complexes, and theoretical considerations to build a robust understanding of its stability under thermal stress. We will explore the intrinsic factors governing its thermal integrity, potential decomposition pathways, and the practical implications for its application in high-temperature catalytic processes. This document is intended for researchers, chemists, and professionals in drug development and materials science who utilize or are considering the application of this versatile ligand.

Introduction: Structure and Application

1,2-Bis(diphenylphosphino)benzene, commonly referred to by its acronym dppbz , is a chelating organophosphorus ligand with the chemical formula C₆H₄(P(C₆H₅)₂)₂.[1] It is a white, air-stable solid at room temperature.[1] Its structure features a benzene backbone with two diphenylphosphino groups attached to adjacent carbon atoms. This arrangement allows it to act as a bidentate ligand, forming stable chelate rings with transition metals, which is a key feature for its widespread use in catalysis.[2]

A Note on Nomenclature: The topic of this guide is 1,2-Bis(diphenylphosphino)benzene. It is important to distinguish this from its isomer, 1,2-Bis(diphenylphosphinomethyl)benzene, which has a different chemical structure and, consequently, different properties. Due to the prevalence of information on the former, this guide will focus on 1,2-Bis(diphenylphosphino)benzene (dppbz).

The primary application of dppbz lies in its role as a ligand in homogeneous catalysis, where it is instrumental in a variety of cross-coupling reactions.[2] The electronic and steric properties of the phosphine donors can be fine-tuned to influence the reactivity and selectivity of the metallic center.[3] Given that many catalytic reactions are conducted at elevated temperatures, understanding the thermal stability of dppbz is of paramount importance for ensuring catalyst longevity and preventing unwanted side reactions arising from ligand degradation.

Figure 1: Chemical structure of 1,2-Bis(diphenylphosphino)benzene (dppbz).

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Bis(diphenylphosphino)benzene is presented in Table 1. These properties are essential for its handling, storage, and application in various solvent systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₂₄P₂ | [2] |

| Molecular Weight | 446.47 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 183-188 °C | |

| Solubility | Soluble in many organic solvents such as benzene and chloroform. Insoluble in water. | [4] |

| CAS Number | 13991-08-7 | [2] |

Thermal Stability Analysis

General Observations and Inferences

The relatively high melting point of dppbz (183-188 °C) suggests a stable crystal lattice and, by extension, a degree of thermal robustness. Generally, phosphine ligands with aryl substituents, like dppbz, exhibit greater thermal stability compared to their alkylphosphine counterparts due to the strong C(sp²)-P bonds.

The stability of phosphine ligands is a critical factor in catalysis, as ligand degradation can lead to catalyst deactivation.[5] The fact that dppbz is a widely used ligand in reactions that often require heating indicates its sufficient stability under many common catalytic conditions.[6]

Factors Influencing Thermal Stability

The thermal stability of a phosphine ligand like dppbz is primarily dictated by the strength of its chemical bonds. The key bonds to consider are the P-C bonds and the C-C and C-H bonds of the aromatic rings.

-

Aromatic Backbone: The benzene ring of the dppbz backbone is inherently stable due to aromaticity. Thermal decomposition would require overcoming the significant energy barrier to disrupt this aromatic system.

-

Chelate Effect: When coordinated to a metal center, the bidentate nature of dppbz leads to the formation of a stable five-membered chelate ring. This "chelate effect" enhances the thermodynamic stability of the resulting metal complex, which can indirectly contribute to the operational stability of the ligand under reaction conditions.

Figure 2: Key factors influencing the thermal stability of dppbz.

Potential Decomposition Pathways and Products

In the absence of direct experimental data, potential thermal decomposition pathways for dppbz can be hypothesized based on the known chemistry of organophosphorus compounds. At very high temperatures, the weakest bonds in the molecule are expected to cleave first.

Homolytic Bond Cleavage

The most likely initial step in the thermal decomposition of dppbz at elevated temperatures is the homolytic cleavage of a phosphorus-carbon bond, generating radical species. The P-C(aryl) bond is quite strong, so this would require significant thermal energy.

-

P-C Bond Scission: Cleavage of a P-C bond would result in the formation of a phosphinyl radical and a phenyl radical. These highly reactive species would then undergo a cascade of further reactions, such as hydrogen abstraction or recombination, leading to a complex mixture of products.

-

C-H Bond Scission: At even higher temperatures, C-H bond cleavage on the phenyl rings could occur, leading to further radical-mediated polymerization or char formation.

Oxidation

Although dppbz is relatively air-stable at room temperature, at elevated temperatures in the presence of an oxidant (like air), oxidation of the phosphorus(III) centers to phosphorus(V) is a likely degradation pathway.[4][10]

-

Formation of Phosphine Oxides: The primary oxidation product would be 1,2-bis(diphenylphosphoryl)benzene. This transformation is often observed for phosphine ligands and can significantly alter their coordination properties and catalytic activity.[11][12]

Figure 3: Hypothesized thermal and oxidative decomposition pathways for dppbz.

Experimental Protocols

To definitively determine the thermal stability of 1,2-bis(diphenylphosphino)benzene, a systematic study employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are proposed experimental protocols.

Synthesis of 1,2-Bis(diphenylphosphino)benzene

A common synthetic route to dppbz involves the reaction of 1,2-dichlorobenzene with a source of diphenylphosphine, often in the form of an alkali metal diphenylphosphide.[13]

Materials:

-

1,2-dichlorobenzene

-

Lithium diphenylphosphide (LiPPh₂) or Sodium diphenylphosphide (NaPPh₂)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware for air-sensitive chemistry

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dichlorobenzene in anhydrous THF in a Schlenk flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of LiPPh₂ or NaPPh₂ in THF to the stirred solution of 1,2-dichlorobenzene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain pure 1,2-bis(diphenylphosphino)benzene as a white solid.

Thermal Analysis Protocol

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) for evolved gas analysis.

-

Differential Scanning Calorimeter (DSC).

TGA Protocol:

-

Accurately weigh 5-10 mg of pure 1,2-bis(diphenylphosphino)benzene into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-

Record the mass loss as a function of temperature.

-

Analyze the evolved gases using the coupled mass spectrometer to identify the decomposition products.

DSC Protocol:

-

Accurately weigh 2-5 mg of pure 1,2-bis(diphenylphosphino)benzene into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the melting point and any other thermal events such as decomposition exotherms.

Figure 4: A proposed workflow for the experimental determination of the thermal stability of dppbz.

Conclusion and Future Outlook

1,2-Bis(diphenylphosphino)benzene is a cornerstone ligand in modern catalysis, valued for its robust coordination chemistry and its role in facilitating a wide array of chemical transformations. While its widespread use implies a significant degree of thermal stability, a detailed, quantitative understanding based on direct experimental thermal analysis is currently lacking in the public domain.

This technical guide has provided a framework for understanding the thermal stability of dppbz by synthesizing its known physicochemical properties with general principles of phosphine chemistry. The high melting point and the strength of the P-C and aromatic C-C/C-H bonds suggest a high decomposition temperature for the free ligand. When coordinated to a metal, the chelate effect likely provides additional stabilization.

Future work should focus on the experimental determination of the thermal decomposition profile of dppbz using TGA-MS and DSC. Such studies would provide invaluable data for catalyst design and optimization, particularly for high-temperature applications. A systematic investigation into the thermal stability of a series of related diphosphine ligands would also allow for a deeper understanding of structure-stability relationships, paving the way for the rational design of next-generation, thermally robust ligands for challenging catalytic processes.

References

-

The thermal stability of metal-organic frameworks. (2025). Request PDF. Retrieved from [Link]

-

Kyba, E. P., Liu, S. T., & Harris, R. L. (1982). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics, 1(10), 1345–1348. [Link]

-

(2025). Organophosphorus Pesticides Analysis. ResearchGate. Retrieved from [Link]

-

Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons. Retrieved from [Link]

-

High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling. (2025). Request PDF. Retrieved from [Link]

-

Analysis of Organophosphorus Compounds by GC/MS. (n.d.). cromlab-instruments.es. Retrieved from [Link]

-

Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). MDPI. Retrieved from [Link]

-

Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. (n.d.). PMC. Retrieved from [Link]

-

The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews. [Link]

-

Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. (2024). Accounts of Chemical Research. [Link]

-

Making Triphenylphosphine oxide. (2022). YouTube. Retrieved from [Link]

-

Phosphorus-Based Catalysis. (2021). ACS Central Science. [Link]

-

Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. (n.d.). Agilent. Retrieved from [Link]

-

Triphenylphosphine. (2019). Sciencemadness Wiki. Retrieved from [Link]

-

Determination of Organophosphorous Pesticides in Blood Using Microextraction in Packed Sorbent and Gas Chromatography-Tandem Mass Spectrometry. (2018). PubMed. [Link]

-

Bond Dissociation Energy with Gaussian16. (2025). Dr. Joaquin Barroso's Blog. Retrieved from [Link]

-

Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). -ORCA - Cardiff University. Retrieved from [Link]

-

Triphenylphosphine. (n.d.). Wikipedia. Retrieved from [Link]

-

Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

1,2-Bis(diphenylphosphino)benzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Structure and thermal stability of phosphorus-iodonium ylids. (2024). Beilstein Journals. Retrieved from [Link]

-

How to calculate Bond dissociation energy (BDE)?. (2013). ResearchGate. Retrieved from [Link]

-

Triphenylphosphine. (2000). OSPAR Commission. Retrieved from [Link]

-

Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. (n.d.). MDPI. Retrieved from [Link]

-

Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. (2021). PMC. [Link]

-

An Organotin Route for the Preparation of 2,6‐Bis(diphenylphosphino)bromo‐benzene and the Related Bis(Phosphine Oxide). Precursors for Novel Ligands. (2021). ResearchGate. Retrieved from [Link]

-

Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]

Sources

- 1. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]

- 2. Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gessnergroup.com [gessnergroup.com]

- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 8. Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. joaquinbarroso.com [joaquinbarroso.com]

- 10. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 11. Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Influence of DPPMB: A Technical Guide to its Electronic and Steric Effects in Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the performance of a catalytic system is profoundly dictated by the nature of the ligands coordinating to the metal center. These molecular architects, through their electronic and steric profiles, sculpt the reactivity and selectivity of the catalyst. This in-depth technical guide focuses on the nuanced electronic and steric effects of the diphosphine ligand, 1,2-Bis((diphenylphosphino)methyl)benzene, a ligand we will refer to by the plausible acronym DPPMB. While not a universally adopted abbreviation, it serves as a practical descriptor for this important ligand. This guide will delve into the core principles governing its behavior, offering field-proven insights for researchers and professionals in catalyst and drug development.

Deciphering the Architecture: The Structure of DPPMB

At the heart of understanding DPPMB's influence lies its molecular structure. It features two diphenylphosphino groups tethered to a benzene ring via methylene (-CH2-) linkers at the 1 and 2 positions. This ortho-substitution pattern is crucial as it pre-organizes the two phosphorus donor atoms for chelation to a metal center, forming a stable seven-membered ring.

Figure 1: Structure of 1,2-Bis((diphenylphosphino)methyl)benzene (DPPMB) chelating to a metal center (M).

The Electronic Signature: Quantifying Donor Strength

The phosphorus atoms in DPPMB are trivalent and bear two phenyl groups and one alkyl group (the methylene linker). The presence of electron-withdrawing phenyl groups generally reduces the electron-donating ability of the phosphine compared to trialkylphosphines. However, the methylene linkers are electron-donating, which somewhat counteracts the effect of the phenyl groups.

Qualitatively, DPPMB is considered a moderately electron-donating ligand. Its donor strength is expected to be comparable to other diphosphine ligands with similar backbones. This level of electron donation is often a desirable trait in catalysis, as it can stabilize low-valent metal centers, a common feature in catalytic cycles for cross-coupling reactions, without rendering the metal too electron-rich and thus less reactive in oxidative addition steps.

Steric Architecture: The Role of Bulk and Bite Angle

The steric properties of a ligand are just as crucial as its electronic effects, governing the coordination environment around the metal and influencing the accessibility of substrates. Key steric parameters for bidentate ligands like DPPMB are the cone angle and the bite angle.

Tolman Cone Angle

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. For a bidentate ligand like DPPMB, an exact cone angle is not straightforward to define as it chelates to the metal. However, we can consider the cone angle of a related monodentate phosphine, such as diphenylmethylphosphine, to get an approximation of the steric bulk around each phosphorus atom. The presence of the bulky phenyl groups results in a significant cone angle, which plays a crucial role in creating a sterically demanding environment around the metal center. This steric hindrance can promote reductive elimination, the final step in many cross-coupling reactions, and can also influence the regioselectivity of certain catalytic transformations.

Natural Bite Angle

A more defining steric parameter for a bidentate ligand is its "natural bite angle." This is the preferred P-M-P angle determined by the ligand backbone, independent of the metal's coordination preferences. The seven-membered chelate ring formed by DPPMB results in a relatively large natural bite angle. For comparison, the related ligand 1,2-bis(diphenylphosphino)benzene (dppbz), which forms a five-membered chelate ring, has a much smaller bite angle.

The large bite angle of DPPMB has profound implications for catalysis. It can significantly influence the geometry of the metal complex, often favoring structures that are more open and accessible to substrates. In square planar complexes, a larger bite angle can distort the geometry towards a more tetrahedral-like structure. This distortion can lower the energy barrier for key catalytic steps, such as oxidative addition and reductive elimination.

| Ligand | Backbone | Chelate Ring Size | Typical Bite Angle (°) |

| DPPMB | -CH₂-C₆H₄-CH₂- | 7 | ~104-110 |

| dppbz | -C₆H₄- | 5 | ~83 |

| dppe | -CH₂-CH₂- | 5 | ~85 |

| dppp | -CH₂-CH₂-CH₂- | 6 | ~91 |

Table 1: Comparison of Bite Angles for Common Diphosphine Ligands.

Figure 2: The relationship between ligand backbone, chelate ring size, and the resulting bite angle.

DPPMB in Action: Applications in Catalysis

The unique combination of moderate electronic donation and a large bite angle makes DPPMB an effective ligand in a variety of catalytic reactions, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide, the use of a palladium catalyst bearing the DPPMB ligand can lead to high catalytic activity. The large bite angle of DPPMB is thought to facilitate the reductive elimination step, which is often the rate-determining step in the catalytic cycle. This allows for the efficient coupling of a wide range of substrates, including sterically hindered ones.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Pd(dba)₂] (dba = dibenzylideneacetone) and DPPMB (1:1.1 molar ratio). Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active Pd(0)-DPPMB complex in situ.

-

Reaction Setup: To the catalyst solution, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Reaction Execution: The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The choice of DPPMB in this protocol is driven by the need for a ligand that can stabilize the active Pd(0) species and promote the key steps of the catalytic cycle. The steric bulk of the ligand can also help to prevent catalyst deactivation pathways such as the formation of palladium black.

Other Cross-Coupling Reactions

The beneficial effects of DPPMB are not limited to Suzuki-Miyaura coupling. It has also been employed in other important C-C and C-heteroatom bond-forming reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. In each case, the interplay of its electronic and steric properties contributes to the efficiency and selectivity of the transformation. For instance, in Heck reactions, the steric bulk of DPPMB can influence the regioselectivity of the olefin insertion step.

Figure 3: A generalized catalytic cycle for cross-coupling reactions, highlighting the steps influenced by the electronic and steric properties of the ligand (L), such as DPPMB.

Conclusion and Future Outlook

1,2-Bis((diphenylphosphino)methyl)benzene (DPPMB) is a valuable diphosphine ligand in the toolkit of the modern chemist. Its moderately electron-donating nature and, most notably, its large bite angle, provide a unique steric and electronic environment that can be harnessed to achieve high efficiency and selectivity in a range of catalytic transformations. A thorough understanding of these properties is paramount for the rational design of new catalysts and the optimization of existing catalytic processes.

Future research in this area will likely focus on the synthesis of DPPMB derivatives with modified electronic and steric properties to further fine-tune their catalytic performance. Computational studies will also continue to play a crucial role in providing deeper insights into the mechanism of DPPMB-mediated catalysis, paving the way for the development of next-generation catalysts for applications in organic synthesis, materials science, and drug discovery.

References

-

Casey, C. P.; Whiteker, G. T. A new, easily synthesized, large-bite-angle diphosphine ligand. Organometallics1990 , 9 (4), 1191–1192. [Link]

-

Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects in diphosphine metal catalysts: steric or electronic? Chem. Soc. Rev.2009 , 38 (4), 1099–1118. [Link]

-

Slagt, M. Q.; van Leeuwen, P. W. N. M.; Reek, J. N. H. The Electronic and Steric Effects of Diphosphine Ligands on the Regioselectivity in the Palladium-Catalyzed Allylic Alkylation. Angew. Chem. Int. Ed.2001 , 40 (22), 4271–4274. [Link]

-

Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

-

Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chem. Rev.1977 , 77 (3), 313–348. [Link]

Methodological & Application

Application Notes and Protocols: 1,2-Bis(diphenylphosphinomethyl)benzene in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Ligand Designed for Stability and Activity in Cross-Coupling Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the architecture of the supporting ligand is paramount in dictating the efficiency, selectivity, and scope of the transformation. 1,2-Bis(diphenylphosphinomethyl)benzene emerges as a sophisticated bidentate phosphine ligand, engineered to provide a stable and highly active catalytic system for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The structural hallmark of this ligand is the placement of two diphenylphosphinomethyl groups in an ortho orientation on a benzene ring. This arrangement creates a seven-membered chelate ring upon coordination to a metal center, such as palladium. The flexibility of this seven-membered ring, in conjunction with the steric bulk and electron-donating properties of the diphenylphosphino moieties, imparts unique catalytic properties. The benzene backbone provides a rigid scaffold, pre-organizing the phosphine donors for chelation. This combination of rigidity and flexibility is crucial for promoting the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the phosphine groups enhances the rate of oxidative addition of the palladium(0) species to the aryl halide, a critical step in the catalytic cycle.

This application note provides a comprehensive guide to the synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene, the preparation of its palladium(II) precatalyst, and a detailed protocol for its application in Suzuki-Miyaura coupling reactions.

Synthesis of the Ligand: 1,2-Bis(diphenylphosphinomethyl)benzene

The synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene can be achieved through the reaction of a diphenylphosphine nucleophile with a suitable electrophilic precursor, such as 1,2-bis(chloromethyl)benzene or 1,2-bis(bromomethyl)benzene. A general and adaptable method involves the in-situ generation of lithium diphenylphosphide, followed by its reaction with the dihalide.

Protocol: Synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene

Materials:

-

Triphenylphosphine (Ph₃P)

-

Lithium metal (in a suitable form, e.g., wire or granules)

-

1,2-Bis(chloromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Lithium Diphenylphosphide (Ph₂PLi):

-

In a flame-dried Schlenk flask under an inert atmosphere, add freshly cut lithium metal (2.2 equivalents) to anhydrous THF.

-

To this suspension, add triphenylphosphine (1.0 equivalent) portion-wise with stirring.

-

The reaction mixture will gradually turn deep red or orange, indicating the formation of Ph₂PLi. Allow the reaction to stir at room temperature for 12-18 hours to ensure complete conversion.

-

-

Reaction with 1,2-Bis(chloromethyl)benzene:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2-bis(chloromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Cool the solution of 1,2-bis(chloromethyl)benzene to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared solution of lithium diphenylphosphide to the cooled solution of 1,2-bis(chloromethyl)benzene via cannula transfer.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield 1,2-Bis(diphenylphosphinomethyl)benzene as a white solid.

-

Preparation of the Palladium(II) Precatalyst

For consistent and reproducible results in Suzuki coupling, it is often advantageous to use a well-defined palladium(II) precatalyst. The following protocol describes the synthesis of Dichloro[1,2-bis(diphenylphosphinomethyl)benzene]palladium(II).

Protocol: Synthesis of [Pd(1,2-bis(diphenylphosphinomethyl)benzene))Cl₂]

Materials:

-

1,2-Bis(diphenylphosphinomethyl)benzene

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂]

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether (Et₂O)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1,2-Bis(diphenylphosphinomethyl)benzene (1.0 equivalent) in anhydrous dichloromethane.

-

In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) or bis(benzonitrile)dichloropalladium(II) (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add the palladium salt solution to the ligand solution with stirring at room temperature.

-

A color change and the formation of a precipitate are typically observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Reduce the volume of the solvent in vacuo.

-

Add anhydrous diethyl ether to precipitate the product completely.

-

Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the desired palladium(II) complex as a stable, often yellow, solid.

Application in Suzuki-Miyaura Coupling: A General Protocol

The palladium complex of 1,2-Bis(diphenylphosphinomethyl)benzene is an effective catalyst for the Suzuki-Miyaura coupling of a wide range of aryl halides with arylboronic acids. The following is a general protocol that can be adapted and optimized for specific substrates.

Workflow for a Typical Suzuki Coupling Reaction

The Unassuming Achiral Ligand: A Deep Dive into 1,2-Bis(diphenylphosphinomethyl)benzene in Asymmetric Catalysis

In the intricate world of asymmetric catalysis, where the synthesis of single-enantiomer compounds is paramount for applications ranging from pharmaceuticals to materials science, the design of chiral ligands has long held center stage. However, the utility of achiral ligands in achieving enantioselectivity, often through synergistic interplay with other chiral elements in a catalytic system, represents a nuanced and powerful approach. This technical guide delves into the synthesis, coordination chemistry, and, most importantly, the application of the achiral diphosphine ligand, 1,2-bis(diphenylphosphinomethyl)benzene (dppmb), in the realm of asymmetric catalysis. While not possessing inherent chirality, dppmb's unique structural features and electronic properties have carved out a niche for it in the development of stereoselective transformations.

The Ligand at a Glance: Structure and Electronic Profile

1,2-Bis(diphenylphosphinomethyl)benzene is a bidentate phosphine ligand characterized by a benzene backbone with two diphenylphosphinomethyl groups situated in an ortho arrangement. This structure imparts a C2v symmetry to the molecule. The methylene (-CH2-) spacers between the phenyl ring and the phosphorus atoms provide greater flexibility compared to its close relative, 1,2-bis(diphenylphosphino)benzene (dppbz), which has direct P-aryl bonds. This flexibility allows for a wider range of bite angles upon coordination to a metal center, a critical parameter in influencing the stereochemical outcome of a catalytic reaction.

The phosphorus atoms in dppmb are trivalent and possess lone pairs of electrons, making them excellent sigma-donors to transition metals. The phenyl groups on the phosphorus atoms contribute to the ligand's steric bulk and can engage in pi-stacking interactions, further influencing the geometry of the catalytic complex.

Synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene: A Reliable Protocol

The synthesis of dppmb is typically achieved through the reaction of a dihalide precursor with a phosphide nucleophile. A common and reliable method starts from commercially available 1,2-bis(bromomethyl)benzene.

Protocol: Synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene

Materials:

-

1,2-Bis(bromomethyl)benzene

-

Lithium diphenylphosphide (LiPPh₂) or Sodium diphenylphosphide (NaPPh₂)

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

-

Preparation of Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diphenylphosphide or sodium diphenylphosphide in THF. This can be generated in situ by reacting chlorodiphenylphosphine with lithium or sodium metal, or by deprotonating diphenylphosphine with a strong base like n-butyllithium.

-

Reaction: To a stirred solution of 1,2-bis(bromomethyl)benzene in anhydrous THF at 0 °C, slowly add the freshly prepared solution of the diphenylphosphide reagent.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Upon completion, carefully quench the reaction with degassed water. Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 1,2-bis(diphenylphosphinomethyl)benzene as a white crystalline solid.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the highly air-sensitive phosphide nucleophile and the final diphosphine product. Anhydrous solvents are necessary to avoid quenching the phosphide reagent. The slow addition of the phosphide at low temperature helps to control the exothermicity of the reaction and minimize side products.

Application in Asymmetric Catalysis: A Story of Collaboration

While dppmb itself is achiral, its utility in asymmetric catalysis emerges when it is part of a chiral catalytic system. This is typically achieved in one of two ways:

-

With a Chiral Metal Precursor: The dppmb ligand coordinates to a metal center that is already part of a chiral complex.

-

With a Chiral Co-ligand or Additive: The dppmb-metal complex interacts with a separate chiral molecule that directs the stereochemical outcome of the reaction.

A notable area where dppmb has been investigated is in nickel-catalyzed hydrofunctionalization reactions.

Case Study: Nickel-Catalyzed Asymmetric Hydrophosphinylation

The addition of a P-H bond across a carbon-carbon double bond, or hydrophosphinylation, is a powerful method for the synthesis of organophosphorus compounds. When performed asymmetrically, it provides access to valuable chiral phosphines, which are themselves important ligands in catalysis.

While the direct use of dppmb in a highly enantioselective hydrophosphinylation has proven challenging, studies have explored its role in systems employing chiral co-ligands. For instance, in the nickel-catalyzed hydrophosphinylation of unactivated alkenes, the combination of a nickel precursor, dppmb, and a chiral phosphine ligand has been investigated. However, these initial studies have often reported low to moderate enantioselectivities.[1] This suggests that while dppmb can effectively form the active catalytic species, the transfer of chirality from the co-ligand to the substrate is not highly efficient in this specific context.

This highlights a critical point: the successful application of an achiral ligand like dppmb in asymmetric catalysis is highly dependent on the specific reaction and the nature of the chiral auxiliary employed. The flexibility of the dppmb backbone may, in some cases, lead to multiple competing chiral arrangements around the metal center, resulting in poor stereochemical control.

Mechanistic Insights: The Role of dppmb in Catalytic Cycles

Mechanistic studies of nickel-catalyzed reactions involving dppmb have provided valuable insights into its function. In the context of the hydroalkoxylation of butadiene, for example, it has been shown that dppmb can improve the selectivity of the reaction compared to other diphosphine ligands like 1,4-bis(diphenylphosphino)butane (dppb).[2][3]

Computational and experimental studies suggest that the catalytic cycle likely involves the formation of Ni(0) and Ni(II)-allyl intermediates. The dppmb ligand plays a crucial role in stabilizing these intermediates and influencing the regioselectivity of the reaction. The bite angle and steric profile of the coordinated dppmb ligand are key factors in determining the geometry of the transition states, which in turn dictates the product distribution.

Caption: Proposed catalytic cycle for Ni-catalyzed hydroalkoxylation.

Future Perspectives: The Path to Broader Application

The exploration of 1,2-bis(diphenylphosphinomethyl)benzene in asymmetric catalysis is an ongoing endeavor. While its direct application in highly enantioselective transformations remains limited, several avenues for future research hold promise:

-

Synthesis of Chiral Derivatives: The synthesis of chiral analogues of dppmb, for instance, by introducing chiral substituents on the benzene backbone or the phenyl groups of the phosphine moieties, could lead to a new class of effective chiral diphosphine ligands. The inherent flexibility of the xylyl backbone could be a tunable feature in these new chiral ligands.

-

Synergistic Catalyst Systems: Further exploration of dppmb in combination with a wider range of chiral co-ligands, additives, or chiral counter-ions could unlock new areas of high enantioselectivity. Understanding the non-covalent interactions between the dppmb-metal complex and the chiral auxiliary will be key to rational design.

-

Application in a Broader Range of Reactions: While much of the focus has been on nickel-catalyzed reactions, the potential of dppmb in asymmetric reactions catalyzed by other metals such as rhodium, palladium, and iridium warrants further investigation.

Conclusion

1,2-Bis(diphenylphosphinomethyl)benzene stands as a testament to the fact that achiral ligands can play a significant role in the complex field of asymmetric catalysis. Its unique structural and electronic properties make it a valuable tool for constructing active and selective catalytic systems. While achieving high enantioselectivity with dppmb often requires a carefully chosen chiral partner, the study of such systems provides fundamental insights into the mechanisms of chirality transfer. As the quest for novel and efficient asymmetric transformations continues, the unassuming achiral ligand, dppmb, and its future chiral derivatives, will undoubtedly continue to be a subject of interest and innovation for researchers in both academia and industry.

References

- Synthesis of bis(diphenylphosphino)-alkane. CN102020674A.

-

First-Row Late Transition Metals for Catalytic Alkene Hydrofunctionalisation: Recent Advances in C-N, C-O and C-P Bond Formation. MDPI. [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

-

Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. ACS Catalysis. [Link]

-

Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. MDPI. [Link]

-

Asymmetric Csp3–Csp3 Bond Formation via Ni-Catalyzed Regio- and Enantioselective Hydroalkylation of Linear 1,3-Diene through Carbonyl Umpolung. ACS Publications. [Link]

-

Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis. ACS Publications. [Link]

-

Synthesis of Functionalized Homoallylic Alcohols via a Salt‐Free Three‐Component Nickel‐Catalyzed Coupling Reaction. ResearchGate. [Link]

-

Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. The Royal Society of Chemistry. [Link]

Sources

Application Note: 1,2-Bis(diphenylphosphinomethyl)benzene in Gold Catalysis

[1]

Executive Summary

1,2-Bis(diphenylphosphinomethyl)benzene (CAS: 62144-65-4) is a bidentate phosphine ligand distinguished by its flexible xylylene backbone. In gold catalysis, this ligand is privileged for its ability to bridge two gold(I) centers, forming stable dinuclear complexes

Ligand Profile & Mechanistic Advantage

Chemical Architecture

-

Common Name: dppmb,

-bis(diphenylphosphino)-o-xylene. -

Structure: Two

arms attached to the 1,2-positions of a benzene ring. -

Key Feature: The methylene spacers create a 7-membered chelate ring upon coordination to a single metal, or more commonly, allow the phosphines to splay open and bridge two metals.

The "Flexible Linker" Advantage

Unlike dppbz (rigid, 5-membered chelate), dppmb possesses a larger bite angle and conformational freedom.

-

Dinuclear Stabilization: The ligand backbone accommodates the ideal Au···Au distance (~3.0 Å) required for aurophilic bonding, stabilizing the active catalytic species against disproportionation into metallic gold (

). -

Dual Activation: In reactions like alkyne hydroamination, one gold center activates the

-system (alkyne) while the second gold center (tethered by dppmb) assists in nucleophile activation or stabilizes the resulting organogold intermediate.

| Feature | dppmb (Flexible) | dppbz (Rigid) | Impact on Gold Catalysis |

| Linker | dppmb allows "breathing" motion during catalysis. | ||

| Coordination | Bridging (preferred) or Chelating | Strictly Chelating | dppmb favors dinuclear |

| Au···Au Interaction | Strong (Ligand assisted) | Weak/Strained | dppmb stabilizes gem-diaurated intermediates. |

| Primary Application | Intermolecular Hydrofunctionalization | Intramolecular Cycloisomerization | dppmb excels in bimolecular coupling. |

Protocol 1: Synthesis of the Dinuclear Pre-Catalyst

Target Complex:

Materials

-

Ligand: 1,2-Bis(diphenylphosphinomethyl)benzene (474.5 g/mol ).

-

Gold Source: (Dimethylsulfide)gold(I) chloride [

] (294.5 g/mol ). -

Solvent: Dichloromethane (DCM, anhydrous), Pentane.

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve

(295 mg, 1.0 mmol, 2.0 equiv) in anhydrous DCM (10 mL) under nitrogen. -

Addition: Dissolve dppmb (237 mg, 0.5 mmol, 1.0 equiv) in DCM (5 mL) and add it dropwise to the gold solution over 5 minutes.

-

Observation: The solution should remain clear or turn slightly pale yellow.

-

-

Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. The ligand bridges the two AuCl units.

-

Concentration: Reduce the volume to ~3 mL under vacuum.

-

Precipitation: Add anhydrous pentane (15 mL) slowly to induce precipitation of the white complex.

-

Isolation: Filter the white solid, wash with pentane (

), and dry under high vacuum for 4 hours.-

Yield: Typically >90%.

-

Storage: Store at 4 °C in the dark. Stable for months.

-

Synthesis Workflow (Graphviz)

Figure 1: Synthesis workflow for the dinuclear gold(I) precursor

Protocol 2: Catalytic Intermolecular Hydroamination

This protocol demonstrates the utility of dppmb-Au in coupling terminal alkynes with amines. The dinuclear nature of the catalyst allows for efficient activation of the alkyne without rapid catalyst decomposition.

Reaction:

Reagents

-

Pre-catalyst:

(Prepared in Protocol 1). -

Activator:

(Silver hexafluoroantimonate). -

Substrates: Phenylacetylene (1.0 mmol), Aniline (1.2 mmol).

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

Experimental Procedure

-

Catalyst Activation (In Situ):

-

In a glovebox or under

, charge a reaction vial with -

Add solvent (2 mL) and stir for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the cationic species

.

-

-

Substrate Addition:

-

Add Aniline (1.2 equiv) followed by Phenylacetylene (1.0 equiv).

-

Note: Order matters. Adding the amine first can sometimes coordinate to gold; however, the dinuclear dppmb complex is robust enough to resist deactivation.

-

-

Incubation: Seal the vial and heat to 80 °C for 12–18 hours.

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a short pad of silica/Celite to remove silver salts and catalyst.

-

Elute with ethyl acetate.

-

-

Analysis: Analyze conversion by GC-MS or

NMR.

Mechanistic Pathway

The flexibility of dppmb allows the two gold centers to cooperate. One gold coordinates the alkyne (

Figure 2: Proposed dual-activation cycle facilitated by the flexible dppmb ligand.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning by amine. | Increase temperature to 100 °C or use a less coordinating counter-ion (e.g., |

| Formation of Gold Mirror | Catalyst decomposition ( | The dppmb ligand may be oxidizing. Ensure strict |

| Poor Solubility | Cationic complex is insoluble in non-polar solvents. | Switch from Toluene to DCM or 1,2-Dichloroethane (DCE). |

| Selectivity Issues | Markovnikov vs Anti-Markovnikov. | dppmb generally favors Markovnikov addition. For anti-Markovnikov, steric bulk on the phosphine (e.g., xylyl groups) would be needed, but dppmb is fixed as phenyl. |

References

-

Ligand Synthesis & Properties

- Synthesis of Benzene Derivatives with Multiple Dichlorophosphino Groups.

-

Source:

-

Gold(I)

-

Comparative Ligand Utility (Ni vs Au)

-

General Gold Catalysis Protocols

- Comprehensive Overview of Homogeneous Gold-Catalyzed Transform

-

Source:

Sources

- 1. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure and catalytic activity of a gold(I) complex containing 1,2-bis(diphenylphosphino)benzene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. [μ-1,2-Bis(diphenylphosphanyl)benzene-κ2 P:P′]bis[chloridogold(I)] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Architectural Advantage of 1,2-Bis(diphenylphosphinomethyl)benzene

An In-Depth Guide to the Catalytic Cycle of Palladium with 1,2-Bis(diphenylphosphinomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount, dictating the catalyst's stability, activity, and selectivity. 1,2-Bis(diphenylphosphinomethyl)benzene is a chelating diphosphine ligand that offers a unique combination of flexibility and steric bulk. Unlike its more rigid analogue, 1,2-bis(diphenylphosphino)benzene (dppb), the methylene (-CH₂-) spacers grant the ligand a larger, more flexible bite angle. This structural feature is not a trivial detail; it profoundly influences the geometry around the palladium center, thereby affecting the kinetics and outcomes of key steps within the catalytic cycle, such as oxidative addition and reductive elimination.[1] This guide provides a detailed exploration of the catalytic cycle enabled by this ligand, offering mechanistic insights and actionable protocols for its application in synthetic chemistry.

The Canonical Palladium(0) Cross-Coupling Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[2] The cycle is a sequence of fundamental organometallic transformations. Understanding this general framework is essential before appreciating the specific influence of the 1,2-Bis(diphenylphosphinomethyl)benzene ligand.

The active catalytic species is typically a 14-electron Pd(0) complex, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃.[3] The primary steps are:

-

Oxidative Addition: The electron-rich Pd(0) center inserts into the carbon-halide bond of an organic electrophile (Ar-X), forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[2]

-

Transmetalation (e.g., in Suzuki or Stille Coupling): A nucleophilic organometallic reagent (Ar'-M) transfers its organic group to the Pd(II) center, displacing a halide. This step requires a base in Suzuki-Miyaura reactions to activate the organoboron species.[4]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Caption: Generalized Palladium Cross-Coupling Cycle.

Mechanistic Nuances with 1,2-Bis(diphenylphosphinomethyl)benzene

The choice of 1,2-Bis(diphenylphosphinomethyl)benzene as the ligand (herein abbreviated as L₂) imparts specific characteristics to the catalytic cycle.

-

Influence on Oxidative Addition: The phosphine groups are strong σ-donors, which increases the electron density on the palladium center.[2] This enhanced nucleophilicity of the Pd(0) complex facilitates the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[3]

-

Stability of the Pd(II) Intermediate: As a chelating bidentate ligand, it forms a stable palladacycle. This stability prevents ligand dissociation, which can be a pathway to catalyst decomposition. The flexible backbone allows the complex to adopt a geometry that is conducive to the subsequent steps.

-

Facilitating Reductive Elimination: Reductive elimination is favored by steric bulk on the phosphine ligands.[4] The phenyl groups on the phosphorus atoms provide this necessary steric hindrance, promoting the collapse of the Pd(II) intermediate to release the coupled product and regenerate the Pd(0) catalyst. The P-Pd-P bite angle, a result of the ligand's structure, has been shown to influence selectivity in certain reactions.[1]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science, coupling organoboron compounds with organic halides. The 1,2-Bis(diphenylphosphinomethyl)benzene-palladium system is a robust catalyst for this transformation.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

1,2-Bis(diphenylphosphinomethyl)benzene ligand

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Pre-formation/In-situ Generation:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂) and the 1,2-Bis(diphenylphosphinomethyl)benzene ligand (1.1-2.2 mol% per Pd).

-

Add the anhydrous solvent (e.g., 5 mL of toluene).

-

Stir the mixture at room temperature for 15-20 minutes. If using a Pd(II) precursor, a color change may be observed as the active Pd(0) species is formed.[3]

-

-

Addition of Reagents:

-

To the catalyst mixture, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Typical Conditions | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and reliable sources for generating Pd(0) in situ.[3] |

| Catalyst Loading | 0.5 - 5 mol% | Balances reaction efficiency with cost and ease of product purification. |

| Ligand:Pd Ratio | 1.1:1 to 2:1 | An excess of ligand can prevent catalyst agglomeration and deactivation. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the generated acid.[4] |

| Solvent | Toluene, Dioxane, DMF/H₂O | Solvent choice affects solubility and reaction kinetics. Aqueous mixtures can accelerate the reaction. |

| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle, especially the oxidative addition step. |

Application in Mizoroki-Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5] It is a powerful tool for forming C(sp²)-C(sp²) bonds. The palladium/1,2-Bis(diphenylphosphinomethyl)benzene catalyst system demonstrates high activity in this transformation.[6]

Protocol 2: General Procedure for Mizoroki-Heck Reaction

This protocol details a representative reaction between an aryl iodide and an acrylate.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,2-Bis(diphenylphosphinomethyl)benzene ligand

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., methyl acrylate) (1.5 mmol, 1.5 equiv)

-

Organic base (e.g., Triethylamine, Et₃N) or Inorganic base (e.g., Na₂CO₃) (1.5-2.0 mmol, 1.5-2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Generation:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and 1,2-Bis(diphenylphosphinomethyl)benzene (1.1-2.2 mol%).

-

Add the anhydrous solvent (e.g., 5 mL of DMF).

-

Stir for 15 minutes at room temperature.

-

-

Addition of Reagents:

-

Add the aryl iodide (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., Et₃N, 1.5 equiv) to the flask.

-

-

Reaction Execution:

-

Heat the mixture to the target temperature (typically 80-120 °C).

-

Monitor the reaction's progress via TLC or GC-MS until the starting material is consumed (4-24 hours).

-

-

Work-up and Purification:

-

After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

-

Purify the residue using flash column chromatography.

-

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

Trustworthiness and Self-Validation: Key Protocol Insights

-

Inert Atmosphere is Critical: The active Pd(0) catalyst is sensitive to oxygen. Ensuring all steps are performed under a nitrogen or argon atmosphere is crucial for reproducibility and preventing catalyst death.

-

Solvent and Reagent Purity: Anhydrous solvents and pure reagents are essential. Water can interfere with some steps, while impurities in starting materials can poison the catalyst.

-

Monitoring is Key: Blindly running a reaction for a set time can lead to incomplete conversion or product degradation. Regular monitoring by TLC or GC-MS allows for precise determination of the reaction endpoint.

-

Base Selection: The strength and nature of the base can dramatically alter reaction outcomes. For Suzuki couplings, weaker bases like carbonates are often sufficient, while stronger bases like phosphates may be needed for less reactive substrates. In Heck reactions, the base's primary role is to neutralize the HX formed, and bulky organic bases are often used to avoid side reactions.[5]

Conclusion

The 1,2-Bis(diphenylphosphinomethyl)benzene ligand provides a compelling blend of electronic and steric properties that make it a highly effective component in palladium-catalyzed cross-coupling reactions. Its flexible backbone allows for the formation of stable, active catalysts capable of facilitating key bond-forming steps with high efficiency. The protocols outlined herein serve as a robust starting point for researchers aiming to leverage this catalyst system for the synthesis of complex molecules, empowering advancements in drug discovery and materials science.

References

- Guidechem. (n.d.). What is the synthesis and application of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)?

- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.

- ChemRxiv. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance.

- ACS Publications. (2003). Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes...

- Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.

- TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].

- ResearchGate. (2025, August 9). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction.

- ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.

- ElectronicsAndBooks. (n.d.). Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium-(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary.

- PMC. (n.d.). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals.

- ResearchGate. (2025, August 6). Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes...

- PMC. (2020, September 18). Revisiting the PD-1 pathway.

- Semantic Scholar. (n.d.). 1,2-bis(diphenylphosphino)benzene.

- PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- PMC. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

- Technical University of Munich. (2001, January 15). Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. Retrieved from Technical University of Munich website.

- PMC. (n.d.). Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies.

- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.

- Diva-portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.

- PMC - NIH. (2023, May 16). Bis(benzonitrile) dichloroplatinum (II) interrupts PD-1/PD-L1 interaction by binding to PD-1.

- PubMed Central. (n.d.). Inhibitors of the PD-1 Pathway in Tumor Therapy.

- DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids...

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thermofishersci.in [thermofishersci.in]

- 3. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

techniques for characterizing 1,2-Bis(diphenylphosphinomethyl)benzene complexes

Application Note: Structural Elucidation and Characterization Protocols for Metal Complexes of 1,2-Bis(diphenylphosphinomethyl)benzene

Executive Summary

This guide details the characterization of transition metal complexes coordinating 1,2-bis(diphenylphosphinomethyl)benzene (often abbreviated as 1,2-DPPMB or o-xylyl-diphosphine ). Unlike its rigid analog 1,2-bis(diphenylphosphino)benzene (dppbz), 1,2-DPPMB possesses a flexible xylyl backbone that forms a seven-membered chelate ring upon coordination.

This structural feature imparts a large natural bite angle (~104°), inducing unique reactivity profiles in catalysis (e.g., carbonylation, hydroformylation). Characterization must therefore focus on distinguishing between chelating, bridging, and fluxional modes of coordination.

Ligand Profile & Critical Parameters

| Parameter | Value / Description | Significance |

| Formula | Benzylic phosphine donors. | |

| Chelate Ring Size | 7-membered | Induces flexibility and larger bite angles. |

| Natural Bite Angle | ~104° | Significantly larger than dppe (85°) or dppbz (83°); favors cis geometry but allows steric relief. |

| Typical range for alkyl-diaryl phosphines (solvent dependent). | ||

| Key Challenge | Fluxionality | The 7-membered ring often undergoes conformational flipping in solution, requiring Variable Temperature (VT) NMR. |

Characterization Workflow

The following diagram illustrates the logical flow for determining the structural integrity of 1,2-DPPMB complexes.

Figure 1: Logical decision tree for elucidating the coordination mode of 1,2-DPPMB.

Detailed Protocols

Protocol A: NMR Spectroscopy

The primary tool for assessing purity and coordination mode.

Scientific Rationale:

Upon coordination to a metal center (e.g., Pd, Pt), the phosphorus nuclei experience a change in electron density, resulting in a Coordination Chemical Shift (

Step-by-Step:

-

Preparation: Dissolve ~10 mg of complex in 0.6 mL of deuterated solvent (

or-

Note: Use anaerobic tubes if the complex is air-sensitive (common for Pd(0)).

-

-

Acquisition: Acquire

(proton-decoupled) spectrum.-

Standard: 16–64 scans are usually sufficient due to the high sensitivity of

(100% natural abundance).

-

-

Interpretation:

-

Free Ligand:

ppm. -

Chelated Complex (e.g., [PdCl

(1,2-DPPMB)]): Expect a singlet in the range of +20 to +45 ppm . -

Oxidation: A sharp singlet at ~ +30 ppm (often close to the complex signal) may indicate phosphine oxide (

). Always compare with the free ligand oxide.

-

Protocol B: Assessing Fluxionality via NMR

Crucial for detecting the "Seven-Membered Ring Flip".

Scientific Rationale:

The methylene (

-

Fast Exchange (High T): The seven-membered ring flips rapidly. The two protons on each methylene carbon appear equivalent (singlet or triplet due to P-coupling).

-

Frozen Conformation (Low T): The ring is locked. The protons become diastereotopic (

and

Workflow:

-

Focus on the region 3.5 – 4.5 ppm (benzylic protons).

-

If signals are broad at 25°C, cool the sample to -40°C or -60°C.

-

Observation: Decoalescence of the broad peak into distinct multiplets confirms a fluxional chelate structure rather than a mixture of impurities.

Protocol C: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Bite Angle Determination.

Scientific Rationale:

While NMR implies chelation, only XRD quantifies the bite angle (

Crystallization Strategy (Layering Method):

-

Dissolve 20 mg of the complex in a minimal amount of a good solvent (DCM or

). -

Filter the solution through a glass wool plug into a narrow NMR tube or vial.

-

Carefully layer a "bad" solvent (Pentane or Diethyl Ether) on top. Do not mix.

-

Seal and leave undisturbed at 4°C.

-

Target Metric: Look for a

angle of 102°–106° . This confirms the expanded bite angle characteristic of the seven-membered ring.

Synthesis Protocol (Standardization)

To ensure reproducible characterization, use this standardized synthesis for the Palladium(II) derivative.

Reaction:

-

Stoichiometry: 1.0 equiv metal precursor, 1.05 equiv ligand.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve

in DCM (yellow solution). -

Add 1,2-DPPMB solution dropwise.

-

Stir for 2 hours. The color usually intensifies or precipitates form.

-

Precipitate with diethyl ether.

-

-

Yield Check: This method typically yields >90%. Lower yields suggest oxidation of the ligand prior to complexation.

Troubleshooting Guide

| Observation | Diagnosis | Remediation |

| 1. Isomer mixture (cis/trans)2. Oligomerization | 1. Run VT-NMR to check for fluxionality.2. Dilute sample to break up aggregates. | |

| Broad | Ring flipping (fluxionality) | Cool sample to -40°C to freeze conformation. |

| Signal at ~30 ppm (sharp) | Phosphine Oxide | Purify ligand by recrystallization (EtOH) before complexation. |

References

-

Bite Angle Effects & Catalysis

- van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000, 100(8), 2741–2770.

- Context: Defines the natural bite angle of 1,2-DPPMB (~104°) and compares it to dppe/dppb.

-

Synthesis & Characterization of Analogous Complexes

- Butler, I. R., et al. "Palladium(II) Complexes with 1,2-bis((di-tert-butylphosphino)methyl)benzene... Synthesis, Characterization.

- Context: Provides detailed NMR and structural d

-

Fluxional Behavior in Seven-Membered Rings